molecular formula C13H11N B085998 4-Styrylpyridine CAS No. 103-31-1

4-Styrylpyridine

Cat. No. B085998
CAS RN: 103-31-1
M. Wt: 181.23 g/mol
InChI Key: QKHRGPYNTXRMSL-VOTSOKGWSA-N
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Description

4-Styrylpyridine (4SP) is a heterocyclic aromatic organic compound that has been studied extensively for its various applications in scientific research. 4SP is a derivative of pyridine, which is a six-membered aromatic heterocyclic compound with a nitrogen atom at its center. 4SP has been widely studied due to its unique properties, such as its high solubility in organic solvents, low toxicity, and its ability to act as a ligand in coordination chemistry. It has been used in various scientific research applications, such as drug discovery, material science, and biochemistry.

Scientific Research Applications

  • Photoisomerization Studies : 4-Styrylpyridine has been extensively studied for its photoisomerization properties. Research on Re(I) complexes featuring this compound ligands delved into the trans-cis photoisomerization process, offering insights into the photophysics of these compounds (Kayanuma et al., 2011). Additionally, factors affecting the photoisomerization of this compound, like irradiation wavelengths and solvent effects, were studied using UV and NMR spectroscopy (Gafiyatullin et al., 2014).

  • Supramolecular Chemistry and Metal Cation Binding : Studies have shown that this compound can form supramolecular assemblies, especially in the presence of metal cations. This was demonstrated in a study exploring the binding of metal cations to a this compound derivative containing a 15-crown-5 ether fragment (Fedorov et al., 2005).

  • Catalytic and Photocatalytic Applications : this compound and its derivatives have been evaluated for their catalytic abilities. For example, a copper(II) complex based on this compound exhibited biomimetic activity similar to phenoxazinone synthase, an enzyme, in the oxidation of o-aminophenol (Zaman et al., 2019).

  • Electrochemical Studies : The electrochemical behavior of this compound has been a subject of research, focusing on aspects like polarography and cyclic voltammetry in different solvents (Alwair et al., 1972).

  • Pharmacological Research : In the pharmacological domain, this compound analogues have been screened for their activity as choline acetyltransferase inhibitors, with observations on their acute toxicity and neurological effects (Hemsworth & Foldes, 1970).

  • Nonlinear Optical Properties : Research has also been conducted on the nonlinear optical properties of 4-styrylpyridines, particularly when coordinated to metal complexes. This includes the study of their quadratic hyperpolarizability and potential applications in photonic devices (Tessore et al., 2020).

Mechanism of Action

Target of Action

This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It has been studied for its photoisomerization properties . Photoisomerization refers to the process where a molecule changes its structure when exposed to light, which could potentially influence its interaction with its targets.

Biochemical Pathways

Given its photoisomerization properties , it may be involved in light-dependent biochemical pathways.

Result of Action

Its photoisomerization properties suggest that it may have applications in fields where light-controlled molecular changes are useful . .

Action Environment

The action of 4-Styrylpyridine may be influenced by environmental factors such as light and solvent used, given its photoisomerization properties . For instance, its isomerization has been studied at different irradiation wavelengths and in different solvents . These factors could potentially influence its efficacy and stability.

Safety and Hazards

4-Styrylpyridine causes skin irritation and serious eye damage. It may also cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

In future research, two 4-styrylpyridines carrying an acceptor –NO2 (L1) or a donor –NMe2 group (L2) were axially coordinated to A4 Zn II porphyrins displaying in 5,10,15,20 meso position aryl moieties with remarkable electron withdrawing properties . This could open up new possibilities for the use of 4-Styrylpyridine in various applications.

Biochemical Analysis

Biochemical Properties

It is known that 4-Styrylpyridine can undergo photoisomerization under different irradiation wavelengths This suggests that this compound could potentially interact with various enzymes, proteins, and other biomolecules in a light-dependent manner

Cellular Effects

The cellular effects of this compound are largely unexplored. Studies have shown that this compound can undergo photodimerization, a process where two molecules join together upon exposure to light This process could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that this compound can undergo a [2 + 2] photodimerization process upon exposure to UV light This suggests that this compound may interact with biomolecules in a light-dependent manner, potentially leading to changes in gene expression or enzyme activity

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to some extent. It has been observed that this compound undergoes dynamic changes upon exposure to UV light, forming new organic salts through a photodimerization process . This suggests that the effects of this compound may change over time, potentially influencing its stability, degradation, and long-term effects on cellular function.

properties

IUPAC Name

4-[(E)-2-phenylethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHRGPYNTXRMSL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

103-31-1, 5097-93-8
Record name 4-Stilbazole
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Record name 4-Stilbazole, (E)-
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Record name 4-Styrylpyridine
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Record name Pyridine, 4-(2-phenylethenyl)-
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Record name 4-styrylpyridine
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Record name 4-STYRYLPYRIDINE
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Synthesis routes and methods

Procedure details

To 67.5 parts of the 4-picolinium quaternary salt as in Example 13 but without the acid salt was added 100 parts isopropanol, 32.5 parts benzaldehyde, and one part piperidine. The resulting solution was boiled at reflux two hours, 100 parts 40% sodium hydroxide added, and the heating continued for two hours. The cooled mixture was extracted with chloroform, and the organic phase evaporated to dryness to yield a residue that was recrystallized from methanol-water to give 21 parts 4-styrylpyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-styrylpyridine?

A1: this compound has a molecular formula of C13H11N and a molecular weight of 181.23 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to characterize this compound and its derivatives. [, , ]

Q3: What is a notable photochemical reaction that this compound undergoes?

A3: this compound is known for its ability to undergo [2+2] photocycloaddition reactions, particularly in the solid state. This reaction involves the formation of a cyclobutane ring by the coupling of two C=C bonds in adjacent molecules upon UV irradiation. [, , , ]

Q4: How does the presence of metal ions influence the photoreactivity of this compound?

A4: Coordination of this compound to metal centers, such as in zinc(II) and copper(II) complexes, has been observed to influence its photoreactivity. For instance, the alignment of this compound ligands within a copper(II) complex facilitated a [2+2] photodimerization reaction, while a similar zinc(II) complex remained photoinert due to the spatial arrangement of the ligands. []

Q5: Can the photoisomerization of this compound be controlled within a metal complex?

A5: Yes, research has demonstrated that the photoisomerization of this compound from its trans form to its cis form can be controlled within a rhenium(I) complex. This control arises from the influence of the metal center and the interplay between different excited states within the complex. [, ]

Q6: What are some potential applications of this compound and its derivatives?

A6: The unique properties of this compound make it promising for various applications, including:

    Q7: How does the position of substituents on the aromatic rings of this compound affect its properties?

    A7: The position of substituents on the aromatic rings of this compound plays a crucial role in determining its properties. For example, the photodimerization products of this compound derivatives can be controlled by introducing alkyl substituents, influencing the packing arrangement of the molecules. []

    Q8: How has computational chemistry contributed to understanding this compound?

    A8: Computational methods, such as Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, absorption spectra, and photoisomerization pathways of this compound and its metal complexes. These calculations provide valuable insights into the factors governing its reactivity and photochemical behavior. [, , ]

    Q9: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for this compound derivatives?

    A9: While specific QSAR models focusing solely on this compound derivatives are not widely reported in the provided literature, studies have explored structure-activity relationships. Research indicates that the electronic nature and position of substituents on the aromatic rings can significantly impact properties such as photoreactivity and liquid crystal behavior. [, , , ]

    Q10: What is known about the stability of this compound and its derivatives?

    A10: The stability of this compound can vary depending on the specific derivative and environmental conditions. Generally, it is stable under ambient conditions, but exposure to UV light can trigger photochemical reactions. [] The presence of metal ions can also influence stability, as seen in the thermal stability of zinc(II) complexes. []

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